(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine
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Overview
Description
(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine is a complex organic compound with a unique structure that includes a triazoloazepine ring fused to a phenylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine typically involves multiple steps. One common method includes the reaction of ethanol and hydrazine hydrate with 2-chloropyrazine, followed by the addition of chlorobenzene and trifluoroacetic anhydride. The mixture is then subjected to reflux and reduced pressure concentration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Its ability to interact with various biological targets makes it a valuable tool in biochemical research .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit antibacterial, antifungal, or antiviral properties, making them candidates for drug development .
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of (4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine: A closely related compound with similar structural features.
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile: Another similar compound used in various chemical applications.
Uniqueness
What sets (4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine apart is its phenylmethanamine group, which provides additional sites for chemical modification and enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C14H18N4 |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H18N4/c15-10-11-5-7-12(8-6-11)14-17-16-13-4-2-1-3-9-18(13)14/h5-8H,1-4,9-10,15H2 |
InChI Key |
UMKMDAHLKBDNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
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